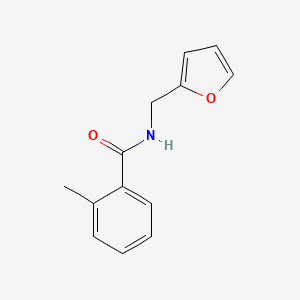

N-(furan-2-ylmethyl)-2-methylbenzamide

Description

N-(Furan-2-ylmethyl)-2-methylbenzamide is a benzamide derivative featuring a furan-2-ylmethyl group attached to the amide nitrogen and a 2-methyl substituent on the benzoyl moiety. The furan substituent may enhance coordination with transition metals, while the 2-methyl group on the benzamide could influence steric and electronic properties, affecting reactivity and regioselectivity in catalytic processes .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-5-2-3-7-12(10)13(15)14-9-11-6-4-8-16-11/h2-8H,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIIWEXTWQAJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with furan-2-ylmethanamine. This reaction can be facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions. The reaction is often carried out in a solvent like dichloromethane at room temperature, followed by purification through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between 2-methylbenzoic acid and furan-2-ylmethanamine, resulting in higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The benzamide moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations :

- N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide achieves high yields (94%) via acid chloride coupling, emphasizing the efficiency of this method for introducing bulky aromatic groups .

- N-Benzyl-N-(furan-2-ylmethyl)acetamide demonstrates rapid synthesis (>90% yield in 10 minutes at room temperature), showcasing the reactivity of furan-containing amines in acylation reactions .

Role as Directing Groups in C–H Functionalization

Compounds with N,O-bidentate directing groups are critical for regioselective C–H bond activation. Comparisons include:

- N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide: The anthraquinone moiety provides a rigid N,O-directing group, enabling γ-C–H functionalization in metal-catalyzed reactions. This is attributed to the planar anthraquinone structure, which stabilizes transition states via π-stacking and chelation .

- N-(Furan-2-ylmethyl)-2-methylbenzamide (inferred) : The furan oxygen may act as a secondary coordination site, facilitating cyclometalation with transition metals (e.g., Pd, Cu) for ortho-C–H activation. This is analogous to furan-containing acetamides, which exhibit conformational flexibility for metal binding .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: The hydroxyl and amide groups form a six-membered chelate ring with metals, but the lack of aromaticity reduces electronic stabilization compared to anthraquinone or furan-based systems .

Spectroscopic and Analytical Characterization

Spectroscopic data for related compounds highlight trends in characterization:

Notable Differences:

- Anthraquinone derivatives exhibit distinct aromatic proton shifts (δ 8.5–7.2) due to electron-withdrawing keto groups .

- Furan-containing amides show characteristic C–O stretching (1015 cm⁻¹) and furan proton signals (δ 6.2–7.3) .

Biological Activity

N-(furan-2-ylmethyl)-2-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of a furan ring linked to a benzamide moiety, which contributes to its diverse chemical reactivity. Its molecular formula is CHNO, with a molecular weight of approximately 201.24 g/mol. The presence of the furan ring is significant for its biological interactions, particularly with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The compound's mechanism often involves binding to active sites on enzymes or interacting with receptor binding sites, which can lead to inhibition or modulation of biological functions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For example, it has shown promising results against breast cancer (MCF7) and colon cancer (HCT116) cell lines.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Effects : this compound has been evaluated for its antimicrobial properties against several bacterial strains.

Anticancer Studies

In a study evaluating the anticancer properties of various compounds, this compound was tested against multiple cancer cell lines. The results indicated an IC value of approximately 5 µM against MCF7 cells, suggesting significant antiproliferative activity compared to standard chemotherapy agents.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF7 | 5.0 |

| Staurosporine | MCF7 | 4.0 |

| Doxorubicin | MCF7 | 3.5 |

Anti-inflammatory Activity

This compound was also assessed for its anti-inflammatory potential using in vitro assays measuring nitric oxide production in macrophages. The compound demonstrated a dose-dependent reduction in nitric oxide levels, indicating its effectiveness in modulating inflammatory responses.

| Concentration (µM) | Nitric Oxide Production (% Inhibition) |

|---|---|

| 1 | 20 |

| 5 | 45 |

| 10 | 70 |

Antimicrobial Studies

The antimicrobial efficacy of this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity with minimum inhibitory concentrations (MICs) as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Amide bond formation | DCC, DCM, 0°C → RT, 12 hr | 65–75 | 90–95 |

| Purification | Silica gel chromatography (EtOAc/hexane) | — | ≥95 |

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- 1H/13C NMR : Assigns protons and carbons; furan methylene protons (δ 4.3–4.6 ppm) and aromatic benzamide signals (δ 7.2–8.1 ppm) confirm connectivity .

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and furan C-O-C (∼1015 cm⁻¹) validate functional groups .

- Mass spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 230.1184 confirms molecular formula C₁₃H₁₃NO₂ .

Note: Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference.

Advanced: How can researchers resolve discrepancies in crystallographic data for structural determination?

Answer:

Contradictions in X-ray data (e.g., bond-length anomalies) are addressed via:

- SHELXL refinement : Utilizes restraints for thermal parameters and hydrogen atom placement to improve model accuracy .

- ORTEP-3 GUI : Visualizes electron density maps to validate atomic positions, especially for flexible furan substituents .

- Twinned data handling : SHELXL’s HKLF5 format refines twin laws for high-symmetry space groups .

Example : A 2025 study resolved rotational disorder in the furan ring using SHELXL’s PART instruction, achieving R1 < 0.05 .

Advanced: What strategies elucidate the mechanism of action in biological systems?

Answer:

- Molecular docking : AutoDock Vina simulates binding to targets (e.g., kinases), with fluorinated analogs (e.g., 4-fluoro derivatives) showing enhanced affinity due to electronegativity .

- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates; e.g., furan-linked benzamides inhibit COX-2 at IC50 ~2.5 µM .

- Metabolic stability : LC-MS/MS tracks hepatic microsomal degradation, with logP (~2.8) indicating moderate membrane permeability .

Q. Table 2: Biological Activity Profile

| Assay | Target | Result (IC50/EC50) | Reference |

|---|---|---|---|

| COX-2 inhibition | Inflammatory | 2.5 µM | |

| Anticancer (MCF-7) | Tubulin | 8.7 µM |

Basic: What are the primary biological activities reported for analogs of this compound?

Answer:

Analog studies reveal:

- Antimicrobial : Thiophene-containing derivatives (e.g., ) show MIC = 4 µg/mL against S. aureus .

- Anticancer : Indole-substituted analogs (e.g., ) induce apoptosis in HeLa cells via caspase-3 activation .

- Anti-inflammatory : Fluorinated versions () reduce TNF-α secretion by 60% in macrophages .

Methodological Note : Use broth microdilution (CLSI guidelines) for antimicrobial testing and flow cytometry for apoptosis assays .

Advanced: How can synthetic byproducts be minimized during scale-up?

Answer:

- DoE (Design of Experiments) : Optimizes temperature (20–25°C), stoichiometry (1.1 eq. amine), and catalyst loading (5 mol% DMAP) to reduce diastereomers .

- In-line analytics : ReactIR monitors amide formation in real-time, preventing over-reaction .

- Green chemistry : Switch to cyclopentyl methyl ether (CPME) as a safer solvent, achieving 85% yield at 10 g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.